molecular formula C16H24N4+2 B14333772 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine CAS No. 110847-64-8

3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine

Cat. No.: B14333772
CAS No.: 110847-64-8
M. Wt: 272.39 g/mol
InChI Key: NDJXDRSTVNRJFS-UHFFFAOYSA-N
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Description

3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine is a complex organic compound with the molecular formula C16H24N4 It is characterized by the presence of two pyridinium rings connected by a propyl chain with an amino group at each end

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine typically involves the following steps:

    Formation of Pyridinium Rings: The initial step involves the formation of pyridinium rings through the reaction of pyridine with an appropriate alkylating agent.

    Linking the Rings: The pyridinium rings are then linked using a propyl chain. This step often involves the use of a halogenated propyl compound, such as 1,3-dibromopropane, under basic conditions.

    Introduction of Amino Groups: The final step involves the introduction of amino groups at the ends of the propyl chain. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium rings to pyridine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to pyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Bis(3-aminopropyl)-4,4’-bipyridinium
  • 1,1’-Bis(3-aminopropyl)-4,4’-bipyridin-1-ium

Uniqueness

3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual pyridinium rings and amino groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

110847-64-8

Molecular Formula

C16H24N4+2

Molecular Weight

272.39 g/mol

IUPAC Name

3-[4-[1-(3-aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine

InChI

InChI=1S/C16H24N4/c17-7-1-9-19-11-3-15(4-12-19)16-5-13-20(14-6-16)10-2-8-18/h3-6,11-14H,1-2,7-10,17-18H2/q+2

InChI Key

NDJXDRSTVNRJFS-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCN)CCCN

Origin of Product

United States

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